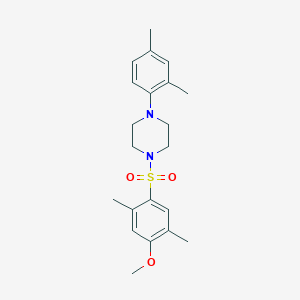

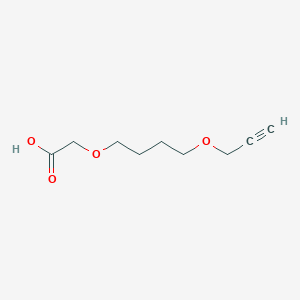

![molecular formula C19H28N2O4 B3019395 Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate CAS No. 1286273-33-3](/img/structure/B3019395.png)

Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate is a compound that is likely to be an intermediate or a product in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals or biologically active molecules. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, and piperidine is a structural motif often found in drug molecules.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in several studies. For instance, the synthesis of ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate, a crucial intermediate of vandetanib, was achieved with a total yield of 70.6% . Another study reported the asymmetric synthesis of a piperidine derivative, which is a key intermediate for the synthesis of CP-690550, a potent protein kinase inhibitor, with an overall yield of 49% . These studies indicate that the synthesis of piperidine derivatives with Boc protection is feasible and can be optimized for high yields.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, and X-ray diffraction methods are often used to determine their crystal structures. For example, the crystal structures of 4-methylpiperidinium hydrogen bis(p-methylbenzoate) and piperidinium hydrogen bis(p-methylbenzoate) were determined, revealing the presence of N–H···O hydrogen bonds . Although not directly related to the target molecule, these studies provide insight into the potential hydrogen bonding and molecular interactions that could be present in methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate.

Chemical Reactions Analysis

The tert-butoxycarbonylamino group in the target molecule suggests that it could undergo reactions typical for Boc-protected amines, such as deprotection under acidic conditions. Additionally, the presence of a benzoate ester indicates that it could participate in nucleophilic substitution reactions or hydrolysis to yield the corresponding carboxylic acid .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate are not provided, related compounds can offer some insights. For example, the melting points, solubility, and spectroscopic data (such as NMR) are crucial for characterizing such compounds . The tert-butoxycarbonyl group is known to increase the steric bulk and can influence the solubility and reactivity of the molecule.

Applications De Recherche Scientifique

1. Synthesis of Oxindoles

Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate plays a role in the synthesis of oxindoles, utilizing methodologies such as Buchwald's and Hartwig's, which are significant in medicinal chemistry synthesis. This compound is an intermediate in the creation of various oxindole derivatives, often used in the development of pharmaceuticals (Magano et al., 2014).

2. Intermediary in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical products. For example, it's involved in the preparation of vandetanib, a medication used for certain cancer treatments. The synthesis process of this compound has been optimized for high yield and efficiency (Zhuang Wei et al., 2010).

3. Role in Nociceptin Antagonists Synthesis

It is utilized in the asymmetric synthesis of intermediates for nociceptin antagonists. These intermediates are crucial in the development of treatments targeting the nociceptin/orphanin FQ peptide receptor, which is implicated in pain and addiction mechanisms (Jona et al., 2009).

4. Application in Metallation Processes

In metallation studies, this compound has been used to investigate regiocontrol by fluorine during synthesis, demonstrating its utility in understanding chemical reactions and designing novel synthetic pathways (Thornton & Jarman, 1990).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 3-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)20-16-8-10-21(11-9-16)13-14-6-5-7-15(12-14)17(22)24-4/h5-7,12,16H,8-11,13H2,1-4H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHXXGHZGDTTCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

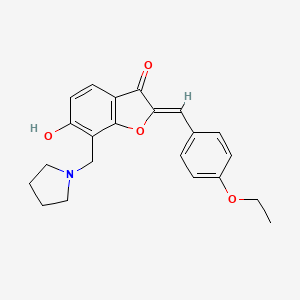

![2-Benzoyl-1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3019315.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B3019317.png)

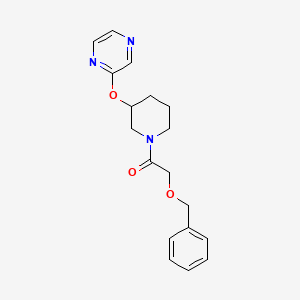

![3-(1-(2-((difluoromethyl)sulfonyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3019319.png)

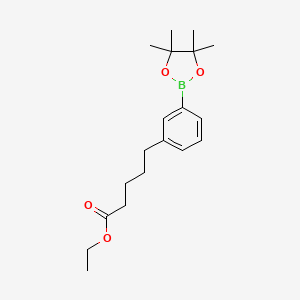

![(3As,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B3019323.png)

![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B3019325.png)

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B3019327.png)

![tert-butyl N-[1-(hydrazinecarbonyl)ethyl]carbamate](/img/structure/B3019335.png)